molecular formula C18H20N4O B11084554 3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one

3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one

Cat. No.: B11084554
M. Wt: 308.4 g/mol
InChI Key: YAZWDURKNKRSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by its unique structure, which includes a benzoimidazole moiety fused to an indazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one typically involves a multi-step process that includes the following key steps:

    Formation of the Benzoimidazole Moiety: The synthesis begins with the preparation of the benzoimidazole ring. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Construction of the Indazole Ring: The next step involves the formation of the indazole ring system. This can be accomplished by cyclization of an appropriate hydrazine derivative with a ketone or aldehyde precursor.

    Introduction of Methyl Groups: The final step involves the introduction of methyl groups at specific positions on the indazole ring. This can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,6,6-Trimethyl-1-(1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one: Lacks the methyl group on the benzoimidazole moiety.

    3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-ol: Contains a hydroxyl group instead of a ketone group.

Uniqueness

3,6,6-Trimethyl-1-(1-methyl-1H-benzoimidazol-2-yl)-1,5,6,7-tetrahydro-indazol-4-one is unique due to its specific combination of methyl groups and the tetrahydro-indazole core

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

3,6,6-trimethyl-1-(1-methylbenzimidazol-2-yl)-5,7-dihydroindazol-4-one

InChI

InChI=1S/C18H20N4O/c1-11-16-14(9-18(2,3)10-15(16)23)22(20-11)17-19-12-7-5-6-8-13(12)21(17)4/h5-8H,9-10H2,1-4H3

InChI Key

YAZWDURKNKRSAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=NC4=CC=CC=C4N3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.